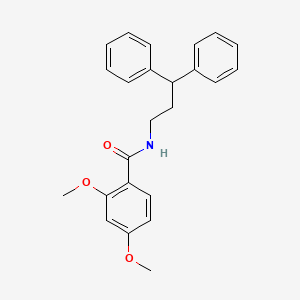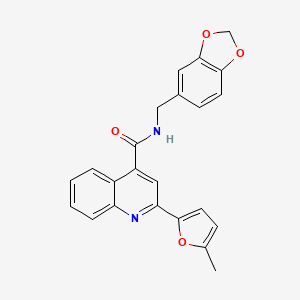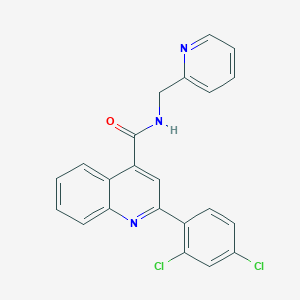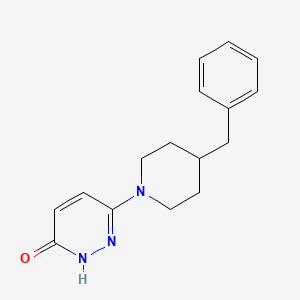
N-(3,3-diphenylpropyl)-2,4-dimethoxybenzamide
概要
説明
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For instance, a process for producing N-methyl-3,3-diphenylpropylamine involves the demethylation of N, N-dimethyl-3,3-diphenylpropylamine, followed by hydrolysis . Another synthesis involves the reaction of N-(3,3-diphenylpropyl)-2-(4-methoxyphenyl)acetamide with sodium iodide and chlortrimethylsilane .Molecular Structure Analysis
The molecular structure of N-(3,3-Diphenylpropyl)glycinamide, a similar compound, has been reported . It has a molecular weight of 268.35 and a linear formula of C17H20N2O . Another related compound, 3,3-Diphenylpropylamine, has a molecular formula of C15H17N .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, the photodegradation of dihydropyridine compounds has been investigated . The compounds were found to decompose into different numbers of photoproducts with different rate constants .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For instance, N-(3,3-Diphenylpropyl)glycinamide is a white solid that is soluble in DMSO . Another related compound, 3,3-Diphenylpropyl isocyanate, has a density of 0.988±0.06 g/cm3.作用機序
Target of Action
N-(3,3-diphenylpropyl)-2,4-dimethoxybenzamide, also known as Oprea1_120685, is a complex compound with a structure closely related to difenoxin . It primarily targets the NMDA glutamate receptor . The NMDA receptor plays a crucial role in controlling synaptic plasticity and memory function .
Mode of Action
Oprea1_120685 interacts with its target, the NMDA glutamate receptor, by acting as an open channel blocker . This means it prevents the normal functioning of the receptor by blocking the channel through which ions flow, thereby inhibiting the receptor’s activity .
Biochemical Pathways
The primary biochemical pathway affected by Oprea1_120685 is the glutamatergic signaling pathway . By blocking the NMDA glutamate receptor, Oprea1_120685 disrupts the normal flow of ions through the receptor, which can lead to a decrease in the transmission of glutamate signals . This can have downstream effects on various cellular processes that rely on glutamate signaling.
Pharmacokinetics
Given its structural similarity to difenoxin, it may share some pharmacokinetic properties with this compound . Difenoxin is known to have a high peripheral/central actions ratio, primarily working on opioid receptors in the intestines rather than the central nervous system .
Result of Action
The molecular and cellular effects of Oprea1_120685’s action are largely dependent on its interaction with the NMDA glutamate receptor. By blocking this receptor, Oprea1_120685 can inhibit glutamate signaling, which may lead to changes in synaptic plasticity and memory function . .
Action Environment
The action, efficacy, and stability of Oprea1_120685 can be influenced by various environmental factors. For example, the presence of other molecules that interact with the NMDA glutamate receptor could potentially affect the action of Oprea1_120685 . Additionally, factors such as pH and temperature could potentially influence the stability of the compound.
実験室実験の利点と制限
One advantage of using N-(3,3-diphenylpropyl)-2,4-dimethoxybenzamide as a research tool is its selectivity for the dopamine transporter. This means that it can be used to study the effects of dopamine specifically, without affecting other neurotransmitter systems. However, one limitation of using this compound is that it is a relatively new compound and its effects on behavior and cognition are not yet well understood. Additionally, this compound is a potent inhibitor of DAT, meaning that it can produce high levels of dopamine in the brain, which can have potentially harmful effects.
将来の方向性
There are many potential future directions for research on N-(3,3-diphenylpropyl)-2,4-dimethoxybenzamide. One area of interest is its potential use as a treatment for disorders that involve dopamine dysfunction, such as Parkinson's disease and addiction. Additionally, this compound could be used to study the role of dopamine in various aspects of behavior and cognition, such as decision-making, motivation, and reward processing. Finally, further research is needed to understand the long-term effects of this compound on the brain and behavior, as well as its potential for misuse and abuse.
科学的研究の応用
N-(3,3-diphenylpropyl)-2,4-dimethoxybenzamide has been studied for its potential use as a research tool in the field of neuroscience. Specifically, it has been shown to be a potent and selective inhibitor of the dopamine transporter (DAT), which is a protein that plays a crucial role in regulating the levels of dopamine in the brain. By inhibiting DAT, this compound can increase the levels of dopamine in the brain, which can have a variety of effects on behavior and cognition.
Safety and Hazards
特性
IUPAC Name |
N-(3,3-diphenylpropyl)-2,4-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO3/c1-27-20-13-14-22(23(17-20)28-2)24(26)25-16-15-21(18-9-5-3-6-10-18)19-11-7-4-8-12-19/h3-14,17,21H,15-16H2,1-2H3,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REXZXKNFDYLUPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)NCCC(C2=CC=CC=C2)C3=CC=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(4-bromophenyl)-N-[2-(3-chlorophenyl)ethyl]acrylamide](/img/structure/B3435385.png)
![N-[4-(aminosulfonyl)phenyl]-2-(3,4-dimethylphenyl)-4-quinolinecarboxamide](/img/structure/B3435397.png)


![methyl 2-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B3435418.png)

![ethyl 2-({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B3435429.png)
![1-(2-furoyl)-4-{5-[(2-nitrophenoxy)methyl]-2-furoyl}piperazine](/img/structure/B3435438.png)

![N-[3-(aminocarbonyl)-4-ethyl-5-methyl-2-thienyl]-2-(3,4-dimethoxyphenyl)-4-quinolinecarboxamide](/img/structure/B3435465.png)
![ethyl 4-{N-methyl-N-[(4-methylphenyl)sulfonyl]glycyl}-1-piperazinecarboxylate](/img/structure/B3435478.png)
![2-(2,4-dimethoxyphenyl)-4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B3435488.png)

![5-bromo-N-[3-cyano-4-(2,4-dichlorophenyl)-2-thienyl]-2-furamide](/img/structure/B3435497.png)
